Indium selenide is primarily sourced from the natural minerals that contain indium and selenium or synthesized through various chemical processes. As a member of the chalcogenide family, it is classified under semiconductors due to its ability to conduct electricity under certain conditions while insulating under others. This property makes it essential in the development of electronic components such as solar cells and photodetectors.
Indium selenide can be synthesized through several methods, each offering distinct advantages:
The synthesis parameters such as temperature, precursor concentration, and solvent choice are critical in determining the phase and morphology of the resulting indium selenide. For example, specific temperature ranges can lead to phase transformations from one crystalline structure to another during annealing processes .
Indium selenide typically crystallizes in either hexagonal or cubic forms, with the hexagonal form being more stable at room temperature. The molecular structure consists of indium ions coordinated with selenium ions in a tetrahedral arrangement.
Indium selenide can participate in various chemical reactions depending on its phase and environmental conditions:
The choice of precursors significantly influences the purity and crystallinity of the synthesized material. For instance, using high-purity reagents leads to better-quality films suitable for optoelectronic applications.
The mechanism by which indium selenide functions in electronic applications involves its semiconductor properties:
The optical bandgap of indium selenide has been reported in the range of eV to eV depending on its phase (e.g., β-In₃Se₂ vs γ-In₂Se₃), influencing its efficiency in solar energy conversion .
Indium selenide has several significant scientific uses:
Indium selenide (In2Se3) has been documented in scientific literature for over a century, with early investigations focusing on its complex stoichiometry and structural chemistry. Initial studies identified its existence in multiple stoichiometric forms (InSe, In2Se3, In4Se3, and In6Se7) due to valence electron mismatches inherent in III-VI semiconductors [1] [4]. The compound’s structural diversity was further elucidated in the mid-20th century when X-ray diffraction techniques confirmed layered arrangements of Se-In-Se-In-Se quintuples, establishing a foundation for understanding its polymorphism. The resurgence of interest in In2Se3 emerged in the 2010s with advancements in nanomaterial synthesis, enabling the fabrication of low-dimensional structures (nanowires, nanosheets) and revealing unprecedented electronic and ferroelectric properties [1] [3]. This historical trajectory underscores its evolution from a chemical curiosity to a material critical for next-generation optoelectronics.
As a III–VI semiconductor, In2Se3 bridges a critical gap between conventional III-V compounds (e.g., GaAs) and transition metal dichalcogenides. Its direct bandgap—tunable from ~1.35 eV to 2.8 eV depending on phase and dimensionality—enables broad spectral absorption from visible to near-infrared wavelengths, making it ideal for photovoltaic and photodetection applications [1] [5]. Unlike silicon, In2Se3 exhibits innate ferroelectricity even at monolayer thicknesses, a rarity among 2D materials [3]. This property, combined with high carrier mobility (theoretical predictions: 920 cm²V⁻¹s⁻¹ for electrons), positions it as a platform for multifunctional devices integrating logic, memory, and sensing capabilities [2] [3]. Research has also highlighted its exceptional thermoelectric performance and ion-intercalation capacity, suggesting utility in energy harvesting and storage systems [1] [4].
In2Se3 exhibits rich polymorphism, with five confirmed phases (α, β, γ, δ, κ) whose stability depends on temperature and synthetic conditions. The most technologically relevant are:
Table 1: Structural and Functional Properties of Key In2Se3 Phases
Phase | Crystal System | Stacking Order | Bandgap (eV) | Notable Properties |
---|---|---|---|---|
α (3R) | Rhombohedral | ABCABC | 1.45–2.0 | Room-temp ferroelectricity |
α (2H) | Hexagonal | ABAB | 1.45–1.8 | In-plane ferroelectric domains |
β | Monoclinic | Layered | 1.35–1.45 | High thermoelectric figure of merit |
γ | Cubic | Disordered | ~1.9 | Phase-change memory capabilities |
Phase transitions are reconstructive: α-to-β occurs at 200°C via intralayer bond reorganization, while β-to-γ at 650°C involves partial dissociation of In-Se bonds [4]. This structural versatility enables property engineering for targeted applications, such as selecting 3R stacking for large hysteresis memory devices or 2H for in-plane polarization switching [3].
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